molecular formula C22H18N2O2 B2566852 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899782-67-3

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2566852
CAS No.: 899782-67-3
M. Wt: 342.398
InChI Key: LMMZQYLWDGSUOO-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels. By inhibiting these enzymes, 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione can potentially regulate blood glucose levels, making it a compound of interest in the treatment of diabetes .

Mode of Action

1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione interacts with its targets, the enzymes α-amylase and α-glucosidase, by binding to their active sites and inhibiting their activity . This interaction prevents the breakdown of carbohydrates into glucose, thereby controlling the rise of blood glucose levels after meals .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes by 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione affects the carbohydrate digestion pathway . Normally, these enzymes break down complex carbohydrates into simple sugars for absorption. When these enzymes are inhibited, the breakdown process is slowed, resulting in a slower release and absorption of glucose into the bloodstream .

Result of Action

The molecular and cellular effects of 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione’s action primarily involve the regulation of blood glucose levels. By inhibiting α-amylase and α-glucosidase enzymes, this compound slows down the breakdown of carbohydrates, leading to a slower release and absorption of glucose. This can help control post-meal blood glucose spikes, which is beneficial for managing diabetes .

Future Directions

Quinazolines and quinazolinones have shown a wide range of biological activities, making them a promising area for future research . Further studies could focus on exploring their potential in various applications, including their use as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of benzylamine with 4-methylbenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can have different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-bromo-5-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrole-2-one: This compound shares a similar benzyl and methylphenyl structure but differs in its core heterocyclic system.

    1-benzyl-3-(5’-hydroxymethyl-2’-furyl)indazole: Another compound with a benzyl group, but with an indazole core.

Uniqueness

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-11-13-18(14-12-16)24-21(25)19-9-5-6-10-20(19)23(22(24)26)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMZQYLWDGSUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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